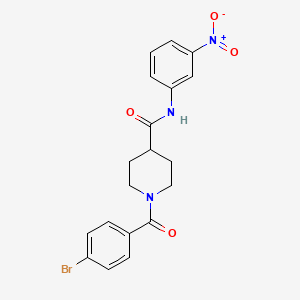
N-(4-iodophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide
描述
N-(4-iodophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide is an organic compound that belongs to the class of glycinamides This compound is characterized by the presence of an iodophenyl group, a methyl group, and a phenylsulfonyl group attached to the glycinamide core
准备方法
The synthesis of N-(4-iodophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. One common synthetic route includes the iodination of aniline derivatives followed by sulfonylation and subsequent coupling with glycine derivatives. The reaction conditions often involve the use of iodinating agents such as iodine or [bis(trifluoroacetoxy)iodo]benzene, and sulfonylating agents like sulfonyl chlorides. Industrial production methods may employ similar synthetic routes but are optimized for higher yields and cost-effectiveness.
化学反应分析
N-(4-iodophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines, forming corresponding substituted products.
科学研究应用
N-(4-iodophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-(4-iodophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets. The iodophenyl group can facilitate binding to certain enzymes or receptors, while the sulfonyl group may enhance its solubility and stability. The compound may exert its effects through pathways involving oxidative stress or inhibition of specific enzymes.
相似化合物的比较
N-(4-iodophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide can be compared with similar compounds such as:
N-(4-iodophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide: This compound has a methoxy group instead of a methyl group, which may alter its chemical reactivity and biological activity.
N-(4-iodophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide: The position of the methoxy group can influence the compound’s properties and applications.
N-(4-iodophenyl)-N~2~-(2-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide: The presence of a chlorine atom introduces different electronic effects, potentially affecting the compound’s reactivity and interactions.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its properties and applications.
属性
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-(4-iodophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15IN2O3S/c1-18(22(20,21)14-5-3-2-4-6-14)11-15(19)17-13-9-7-12(16)8-10-13/h2-10H,11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRQXFVPYIAFFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)I)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B3548509.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(1-methyl-1H-1,3-benzimidazol-2-yl)benzamide](/img/structure/B3548512.png)
![3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-(3-nitrophenyl)benzamide](/img/structure/B3548515.png)
![6-CHLORO-4-PHENYL-3-[4-(2-PYRIDYL)PIPERAZINO]-2(1H)-QUINOLINONE](/img/structure/B3548519.png)
![2-{4-[(2-Bromo-4-methylphenyl)carbamothioyl]piperazin-1-yl}-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B3548522.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-iodophenyl)acetamide](/img/structure/B3548526.png)

![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-2-methylphenyl)acetamide](/img/structure/B3548539.png)
![2-{1-[4-(3-chlorophenyl)piperazin-1-yl]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B3548546.png)
![N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B3548551.png)
![3,5-dichloro-2-methoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B3548559.png)

![N-(2-chlorobenzyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3548582.png)
![4-({[(2-chlorobenzyl)thio]acetyl}amino)-N-1,3-thiazol-2-ylbenzamide](/img/structure/B3548587.png)
